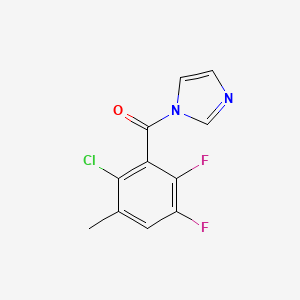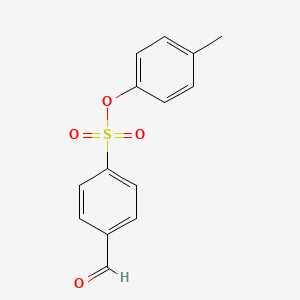![molecular formula C30H31N3O3S B15011014 N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline is a complex organic compound that features a quinoline moiety, a nitro group, and an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Nitro Group: Nitration of the quinoline derivative using a mixture of concentrated nitric and sulfuric acids.
Formation of the Aniline Derivative: This involves the reaction of the nitroquinoline with an appropriate aniline derivative under basic conditions.
Final Coupling Reaction: The final step involves coupling the nitroquinoline derivative with 4-(octyloxy)aniline under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating mixture (HNO3/H2SO4).
Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Coupling: Formation of biaryl or other coupled products.
科学的研究の応用
N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its quinoline and aniline moieties.
Materials Science: Use in the synthesis of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline depends on its application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Materials Science: It may exhibit specific electronic properties that make it suitable for use in electronic devices.
類似化合物との比較
Similar Compounds
- **N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(butyloxy)aniline
- **N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(hexyloxy)aniline
Uniqueness
N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific molecular interactions or electronic characteristics.
特性
分子式 |
C30H31N3O3S |
|---|---|
分子量 |
513.7 g/mol |
IUPAC名 |
1-(3-nitro-4-quinolin-5-ylsulfanylphenyl)-N-(4-octoxyphenyl)methanimine |
InChI |
InChI=1S/C30H31N3O3S/c1-2-3-4-5-6-7-20-36-25-16-14-24(15-17-25)32-22-23-13-18-30(28(21-23)33(34)35)37-29-12-8-11-27-26(29)10-9-19-31-27/h8-19,21-22H,2-7,20H2,1H3 |
InChIキー |
PITCHTJKRRYKFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)SC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B15010939.png)
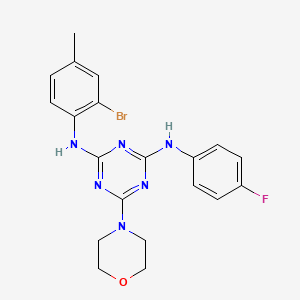
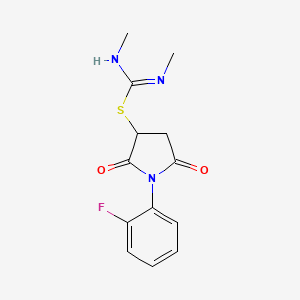
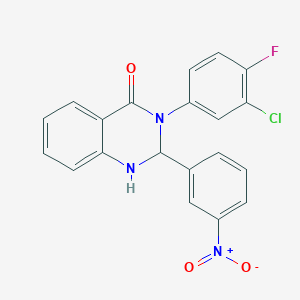
![7-[(2E)-but-2-en-1-yl]-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010965.png)
![N-[(2Z)-4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010972.png)
![4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B15010984.png)
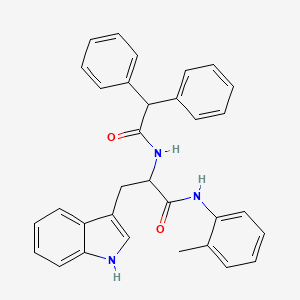
![1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole](/img/structure/B15010996.png)
methanone](/img/structure/B15011006.png)
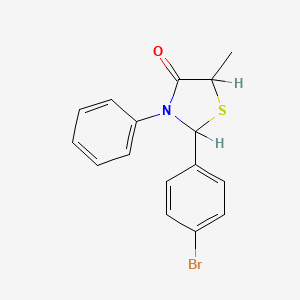
![(2z,5z)-3-Hydroxy-5-[3,3-pentamethylene-3,4-dihydroisoquinolin-1(2h)-ylidene]-1-phenylpent-2-ene-1,4-dione](/img/structure/B15011028.png)
